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Compound Name: (-)-Vesamicol

Cat. No.: B3434631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Activity Relationship

(QSAR) studies on vesamicol analogs, potent ligands for the vesicular acetylcholine transporter

(VAChT). Understanding the relationship between the chemical structure of these analogs and

their binding affinity is crucial for the development of selective and high-affinity radioligands for

in vivo imaging of cholinergic deficits, particularly in the context of neurodegenerative diseases.

This document summarizes key quantitative data, details experimental and computational

methodologies, and visualizes the workflows involved in these research efforts.

Comparative Analysis of Vesamicol Analog Binding
Affinities
Vesamicol and its analogs are not only ligands for VAChT but often exhibit affinity for sigma

receptors (σ1 and σ2), which can lead to off-target effects in imaging studies. The following

table summarizes the in vitro binding affinities (Ki values) of a selection of vesamicol analogs

for VAChT, σ1, and σ2 receptors, providing a basis for comparing their potency and selectivity.

Lower Ki values indicate higher binding affinity.
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Compound/An
alog

VAChT Ki (nM)
σ1 Receptor Ki
(nM)

σ2 Receptor Ki
(nM)

Reference

(-)-Vesamicol 4.4 - - [1]

(-)-o-

Methylvesamicol

(OMV)

6.7 - - [1]

(+)-p-

Methylvesamicol

(PMV)

199 3.0 40.7 [1]

(+)-pIV - 1.3 20.4 [2]

(+)-IV-OH - 22.8 146.9 [3]

Performance of QSAR Models for Vesamicol
Analogs
QSAR models are powerful tools for predicting the biological activity of novel compounds

based on their physicochemical properties. Both 2D and 3D-QSAR studies have been

conducted on vesamicol analogs to guide the design of more potent and selective VAChT

ligands. The statistical parameters of these models are critical indicators of their predictive

power.

3D-QSAR: Comparative Molecular Field Analysis
(CoMFA)
A key 3D-QSAR study employed CoMFA to model the binding affinity of 37 vesamicol analogs,

including 4-phenylpiperidine, spiro, and tropan derivatives.[4][5] The model's predictive

capability was rigorously assessed through cross-validation.

QSAR Model No. of Compounds q² (LOO) q² (50% out)

CoMFA 37 0.66 0.59-0.74
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q² (LOO): Leave-one-out cross-validated correlation coefficient.

q² (50% out): Cross-validated correlation coefficient with 50% of compounds left out.

2D-QSAR for PET Imaging Agents
A 2D-QSAR model was developed for a series of 19 PET imaging agents targeting VAChT,

which included vesamicol analogs.[6] This model utilized a Partial Least Squares (PLS)

approach.

QSAR Model R² Q² (LOO) Q² LMO (25%)

2D-QSAR (PLS) 0.718 0.523 0.598

R²: Coefficient of determination (goodness of fit).

Q² (LOO): Leave-one-out cross-validated R².

Q² LMO (25%): Leave-many-out cross-validated R² with 25% of compounds left out.

Experimental and Computational Protocols
In Vitro VAChT Competitive Binding Assay
The determination of binding affinities of vesamicol analogs to VAChT is typically performed

using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by

measuring its ability to displace a radiolabeled ligand from the VAChT.

Materials:

Radioligand: (-)-[³H]vesamicol.

Source of VAChT: PC12(A123.7) cell homogenates, which are cells stably transfected to

express rat VAChT.

Test Compounds: Vesamicol analogs at various concentrations.
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Buffer: 50 mM Tris-HCl (pH 7.8).

Instrumentation: Liquid scintillation counter.

Procedure:

Incubation: Rat cerebral membranes are incubated with a fixed concentration of (+)-

[³H]pentazocine (for sigma-1) or [³H]DTG (for sigma-2) and varying concentrations of the

vesamicol analog test compounds.[3] For VAChT binding, cell homogenates are incubated

with (-)-[³H]vesamicol and the test compounds.

Equilibration: The incubation mixtures are typically incubated for a specific duration (e.g., 90

minutes) at a controlled temperature (e.g., 37°C) to reach binding equilibrium.[3]

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which traps the membrane-bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation.

3D-QSAR (CoMFA) Modeling Protocol
Objective: To build a 3D-QSAR model that quantitatively relates the 3D molecular fields of

vesamicol analogs to their VAChT binding affinity.

Software: SYBYL or similar molecular modeling software.

Procedure:

Dataset Preparation: A dataset of vesamicol analogs with known VAChT binding affinities (Ki

values) is compiled.[4][5]
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Molecular Modeling: 3D structures of all molecules in the dataset are built and their energies

are minimized.

Molecular Alignment: The molecules are aligned in 3D space based on a common scaffold or

a pharmacophore hypothesis. This is a critical step for the validity of the model.

CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. Steric and

electrostatic interaction energies are calculated at each grid point using a probe atom. These

energies constitute the CoMFA descriptors.

PLS Analysis: Partial Least Squares (PLS) analysis is used to generate a linear equation that

correlates the CoMFA descriptors with the biological activities (pKi values).

Model Validation: The predictive power of the CoMFA model is evaluated using statistical

methods such as leave-one-out (LOO) cross-validation and by predicting the activity of an

external test set of compounds.[4][5] The cross-validated correlation coefficient (q²) is a key

metric for assessing the model's robustness.
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Experimental Workflow: VAChT Binding Assay

Prepare VAChT Source
(e.g., PC12 cell homogenates)

Incubate VAChT, Radioligand,
and Test Compounds

Prepare Radioligand
((-)-[3H]vesamicol)

Prepare Test Compounds
(Vesamicol Analogs)

Rapid Filtration to Separate
Bound and Free Ligand

Quantify Radioactivity
(Liquid Scintillation)

Data Analysis
(IC50 -> Ki)

Click to download full resolution via product page

VAChT Competitive Binding Assay Workflow.
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Computational Workflow: 3D-QSAR (CoMFA) Modeling

Compile Dataset of Analogs
with Known Ki values

3D Molecular Modeling
and Energy Minimization

Molecular Alignment
(Superimposition)

Calculate CoMFA Fields
(Steric and Electrostatic)

PLS Analysis to Correlate
Fields with Activity

Model Validation
(Cross-validation, q2)

Predict Activity of
New Analogs

Click to download full resolution via product page

3D-QSAR (CoMFA) Modeling Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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